![molecular formula C9H10BNO4 B2808696 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid CAS No. 1515875-37-2](/img/structure/B2808696.png)

4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

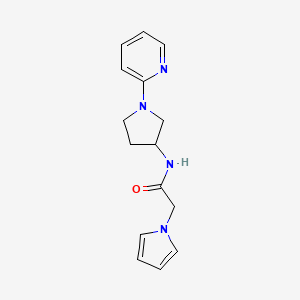

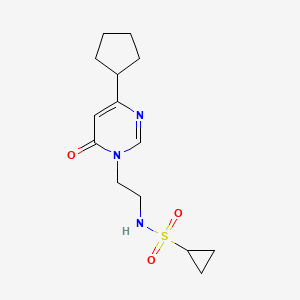

“4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid” is a chemical compound with the IUPAC name 4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one . It is a solid at room temperature .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. The crude product is purified by flash column chromatography over silica gel using Hexane/ethyl acetate . The yield is typically around 90% .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)10-6-7-11-12(8-10)19-9-13(18)17(11)5/h6-8H,9H2,1-5H3 . The molecular weight is 289.14 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various other compounds. For example, it can be involved in reactions with other organic compounds to form new compounds .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 289.14 .Scientific Research Applications

Innovative Synthesis Methods

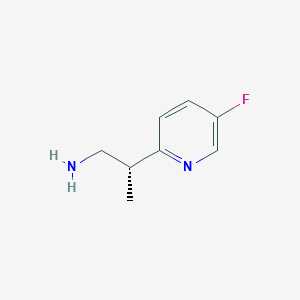

Researchers have explored innovative synthetic pathways for creating 3,4-dihydro-2H-benzo[1,4]oxazines, a class to which the mentioned compound belongs. For instance, a study demonstrated a new method for synthesizing a range of 3,4-dihydro-2H-benzo[1,4]oxazines using 2-aminophenol as the starting material through a series of reactions, highlighting the compound's relevance in synthetic organic chemistry (詹淑婷, 2012).

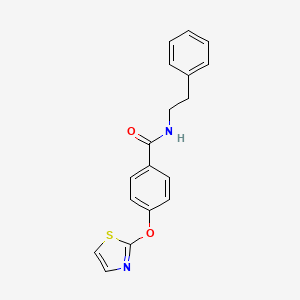

Potential as HGF-mimetic Agents

Boron-containing derivatives of 2H-benzo[b][1,4]oxazine, similar to the specified compound, have been synthesized and are under evaluation for their potential as Hepatocyte Growth Factor (HGF)-mimetic agents. This showcases their potential application in therapeutic areas, specifically in regenerative medicine and cancer treatment (B. Das, Xiangying Tang, S. Sanyal, 2011).

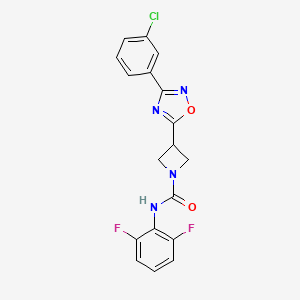

Antibacterial Activity

Certain 1,4-Benzoxazine analogues have been synthesized and evaluated for their antibacterial activity, demonstrating the compound's relevance in developing new antimicrobial agents. This research is critical for addressing the growing issue of antibiotic resistance (Naveen Kadian, M. Maste, A. Bhat, 2012).

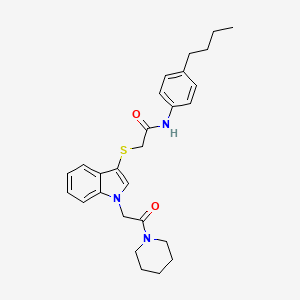

Chemoenzymatic Asymmetric Synthesis

The chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives, including the potential precursor of Levofloxacin, highlights the compound's significance in pharmaceutical manufacturing. This approach underscores the versatility of these derivatives in synthesizing antimicrobial agents (María López-Iglesias, E. Busto, V. Gotor, V. Gotor‐Fernández, 2015).

Material Science Applications

Benzoxazine derivatives, by extension, also find application in material science, such as in the development of corrosion inhibitors for metals. This application is vital for extending the life of metal structures and components, indicating the compound's utility beyond biological systems (A. Kadhim, A. Al-Okbi, D. Jamil, Ahmed Qussay, A. Al-amiery, T. Gaaz, A. Kadhum, A. Mohamad, M. Nassir, 2017).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-methyl-3-oxo-1,4-benzoxazin-7-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO4/c1-11-7-3-2-6(10(13)14)4-8(7)15-5-9(11)12/h2-4,13-14H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCLTLCTCQLERY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C(=O)CO2)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2808617.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-phenoxyphenyl)prop-2-enoate](/img/structure/B2808626.png)

![2-[(2,6-dichlorophenyl)methylsulfanyl]-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2808627.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide](/img/structure/B2808629.png)